Cas no 898774-23-7 (3'-Cyano-2-pyrrolidinomethyl benzophenone)
3'-Cyano-2-pyrrolidinomethyl benzophenone Chemical and Physical Properties
Names and Identifiers
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- 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile
- 3'-CYANO-2-PYRROLIDINOMETHYL BENZOPHENONE
- 3'-CYANO-2-PYRROLIDIN-1-YLMETHYLBENZOPHENONE
- MFCD03842524
- DTXSID40643637
- 898774-23-7
- AKOS016020776
- 3'-cyano-2-pyrrolidinomethylbenzophenone
- 3-{2-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
- 3'-Cyano-2-pyrrolidinomethyl benzophenone
-
- MDL: MFCD03842524
- Inchi: 1S/C19H18N2O/c20-13-15-6-5-8-16(12-15)19(22)18-9-2-1-7-17(18)14-21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11,14H2
- InChI Key: UCOXMCLAYLFYTD-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C#N)C=1)C1=CC=CC=C1CN1CCCC1
Computed Properties
- Exact Mass: 290.14200
- Monoisotopic Mass: 290.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 432
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 44.1Ų
Experimental Properties
- PSA: 44.10000
- LogP: 3.32298
3'-Cyano-2-pyrrolidinomethyl benzophenone Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3'-Cyano-2-pyrrolidinomethyl benzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 205231-2g |
3'-cyano-2-pyrrolidinomethyl benzophenone |
898774-23-7 | 97% | 2g |
£1013.00 | 2022-02-28 | |
| Fluorochem | 205231-5g |
3'-cyano-2-pyrrolidinomethyl benzophenone |
898774-23-7 | 97% | 5g |
£2025.00 | 2022-02-28 | |
| Fluorochem | 205231-1g |
3'-cyano-2-pyrrolidinomethyl benzophenone |
898774-23-7 | 97% | 1g |
£540.00 | 2022-02-28 | |
| TRC | C097050-250mg |
3'-Cyano-2-pyrrolidinomethyl benzophenone |
898774-23-7 | 250mg |
$ 440.00 | 2022-06-01 | ||
| TRC | C097050-500mg |
3'-Cyano-2-pyrrolidinomethyl benzophenone |
898774-23-7 | 500mg |
$ 735.00 | 2022-06-01 | ||
| Ambeed | A328729-1g |
3'-Cyano-2-pyrrolidinomethyl benzophenone |
898774-23-7 | 95+% | 1g |
$437.0 | 2025-04-15 | |
| abcr | AB365256-1 g |
3'-Cyano-2-pyrrolidinomethyl benzophenone, 97%; . |
898774-23-7 | 97% | 1g |
€932.90 | 2023-04-26 | |
| Crysdot LLC | CD11023533-1g |
3'-Cyano-2-pyrrolidinomethyl benzophenone |
898774-23-7 | 95+% | 1g |
$433 | 2024-07-19 | |
| Crysdot LLC | CD11023533-5g |
3'-Cyano-2-pyrrolidinomethyl benzophenone |
898774-23-7 | 95+% | 5g |
$1401 | 2024-07-19 | |
| A2B Chem LLC | AH88182-1g |
3'-Cyano-2-pyrrolidinomethyl benzophenone |
898774-23-7 | 97% | 1g |
$644.00 | 2024-04-19 |
3'-Cyano-2-pyrrolidinomethyl benzophenone Suppliers
3'-Cyano-2-pyrrolidinomethyl benzophenone Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3'-Cyano-2-pyrrolidinomethyl benzophenone
Introduction to 3'-Cyano-2-pyrrolidinomethyl benzophenone (CAS No. 898774-23-7)
3'-Cyano-2-pyrrolidinomethyl benzophenone, identified by its Chemical Abstracts Service (CAS) number 898774-23-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the benzophenone class, characterized by its aromatic structure and functional groups that contribute to its unique chemical properties. The presence of a cyano group at the 3-position and a 2-pyrrolidinomethyl substituent makes it a structurally intriguing molecule with potential applications in various scientific domains.
The benzophenone moiety is well-known for its role as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its ability to absorb ultraviolet (UV) light has led to its use in sunscreens and photoinitiators. In contrast, the cyano group introduces a polar character to the molecule, enhancing its solubility in polar solvents and influencing its reactivity. The 2-pyrrolidinomethyl side chain adds another layer of complexity, providing a nitrogen-rich environment that can participate in hydrogen bonding or coordinate with metal ions, making it a versatile building block for more complex molecules.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. Pyrrolidine derivatives, such as those found in 3'-Cyano-2-pyrrolidinomethyl benzophenone, are known for their ability to modulate biological pathways by interacting with specific targets. The combination of a benzophenone core with a pyrrolidinomethyl group creates a scaffold that can be modified to achieve desired pharmacological effects. For instance, such structures have been explored as potential inhibitors of enzymes involved in inflammatory responses or as precursors to antiviral agents.
In materials science, 3'-Cyano-2-pyrrolidinomethyl benzophenone has shown promise as a precursor for advanced polymers and coatings. The cyano group can undergo polymerization reactions, leading to the formation of high-performance resins with enhanced thermal stability and mechanical strength. Additionally, the UV-light absorbing property of the benzophenone moiety makes it suitable for use in photochromic materials or light-sensitive coatings that can change properties upon exposure to radiation.
One of the most exciting areas of research involving 3'-Cyano-2-pyrrolidinomethyl benzophenone is its potential application in photodynamic therapy (PDT). PDT is an emerging treatment modality that uses light-activated compounds to generate reactive oxygen species (ROS), which can selectively destroy target cells. The high molar absorptivity of benzophenone derivatives in the UV and visible spectrum makes them ideal candidates for this purpose. By incorporating a pyrrolidinomethyl group, researchers aim to improve the bioavailability and target specificity of these compounds, thereby enhancing their therapeutic efficacy.
Another area where this compound has been extensively studied is in the development of novel organic semiconductors. The conjugated system formed by the benzophenone ring and the pyrrolidinomethyl side chain allows for efficient charge transport, making it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Recent studies have demonstrated that derivatives of 3'-Cyano-2-pyrrolidinomethyl benzophenone can be used to create highly efficient electron-transporting layers in these devices, improving their overall performance.
The synthesis of 3'-Cyano-2-pyrrolidinomethyl benzophenone involves multi-step organic reactions that require precise control over reaction conditions. Typically, it starts with the condensation of benzophenone with cyanoacetic acid derivatives followed by functionalization with a pyrrolidinomethyl group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical and industrial applications.
The pharmacological potential of 3'-Cyano-2-pyrrolidinomethyl benzophenone has been further explored through computational modeling and high-throughput screening assays. These studies have identified several analogs with enhanced binding affinity to biological targets, suggesting their suitability for drug development. For example, modifications at the pyrrolidinomethyl group have been shown to improve metabolic stability while maintaining pharmacological activity.
In conclusion, 3'-Cyano-2-pyrrolidinomethyl benzophenone (CAS No. 898774-23-7) is a multifunctional compound with broad applications across pharmaceuticals, materials science, and optoelectronics. Its unique structural features make it an attractive candidate for further research and development. As our understanding of its properties continues to grow, so too will its potential contributions to advancing scientific innovation.
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